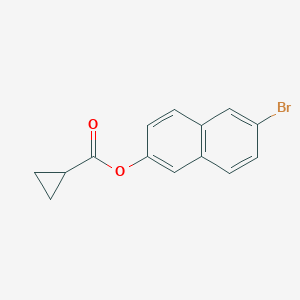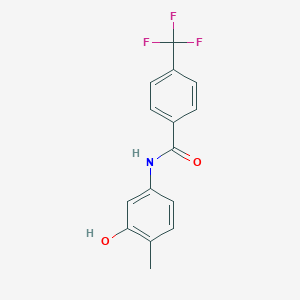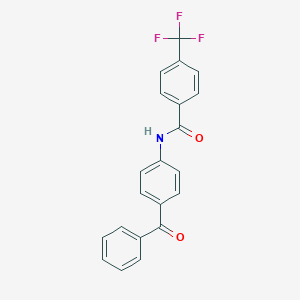
N-(3-hydroxy-4-methylphenyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-4-methylphenyl)-4-methoxybenzenesulfonamide, also known as HET0016, is a small molecule inhibitor of the enzyme 20-HETE synthase. This enzyme is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), which is a potent vasoconstrictor and plays a role in the regulation of blood pressure and renal function. HET0016 has been shown to have potential therapeutic applications in the treatment of hypertension, ischemic stroke, and cancer.
作用機序
The mechanism of action of N-(3-hydroxy-4-methylphenyl)-4-methoxybenzenesulfonamide involves inhibition of the enzyme 20-HETE synthase, which catalyzes the conversion of arachidonic acid to 20-HETE. This leads to a decrease in the production of 20-HETE, which is a potent vasoconstrictor and contributes to the regulation of blood pressure and renal function. By inhibiting 20-HETE synthesis, this compound has the potential to reduce blood pressure and improve outcomes in various disease states.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in cancer cells. In vivo studies have shown that this compound reduces blood pressure, improves renal function, and reduces infarct size in models of ischemic stroke. This compound has also been shown to inhibit angiogenesis and metastasis in cancer models.
実験室実験の利点と制限
One advantage of using N-(3-hydroxy-4-methylphenyl)-4-methoxybenzenesulfonamide in lab experiments is its specificity for 20-HETE synthase, which allows for the investigation of the role of 20-HETE in various disease states. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results. Additionally, this compound has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(3-hydroxy-4-methylphenyl)-4-methoxybenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase. Another area of interest is the investigation of the role of 20-HETE in various disease states, including hypertension, ischemic stroke, and cancer. Additionally, there is interest in the development of this compound-based therapies for these diseases, either alone or in combination with other drugs. Finally, there is interest in the development of diagnostic tools to measure 20-HETE levels in patients, which may help guide the use of this compound-based therapies.
合成法
The synthesis of N-(3-hydroxy-4-methylphenyl)-4-methoxybenzenesulfonamide involves several steps, starting with the reaction of 3-hydroxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methoxybenzenesulfonamide in the presence of a base to yield this compound. The synthesis has been optimized to improve yield and purity, and various analytical methods have been developed to confirm the identity and purity of the compound.
科学的研究の応用
N-(3-hydroxy-4-methylphenyl)-4-methoxybenzenesulfonamide has been extensively studied in vitro and in vivo to investigate its potential therapeutic applications. In vitro studies have shown that this compound inhibits the synthesis of 20-HETE in various cell types, including vascular smooth muscle cells, endothelial cells, and cancer cells. In vivo studies have demonstrated that this compound reduces blood pressure in hypertensive animal models and improves outcomes in models of ischemic stroke and cancer.
特性
分子式 |
C14H15NO4S |
|---|---|
分子量 |
293.34 g/mol |
IUPAC名 |
N-(3-hydroxy-4-methylphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H15NO4S/c1-10-3-4-11(9-14(10)16)15-20(17,18)13-7-5-12(19-2)6-8-13/h3-9,15-16H,1-2H3 |
InChIキー |
CDSRBYARYHXQCL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)O |
正規SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B310149.png)
![Methyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B310151.png)
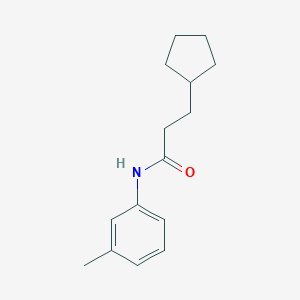
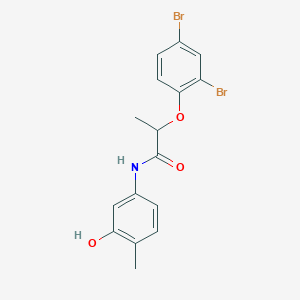
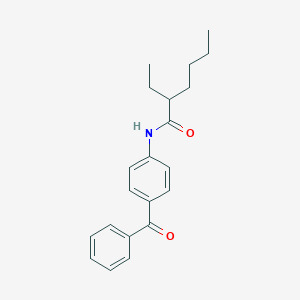
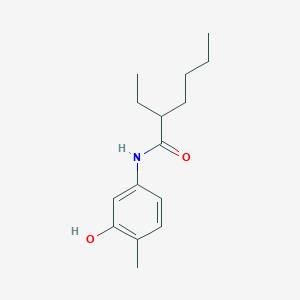
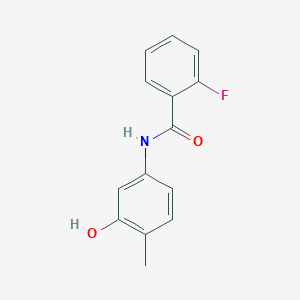
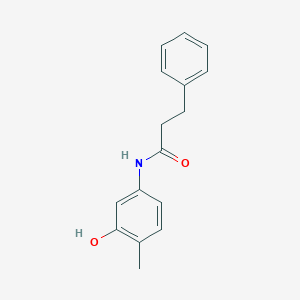
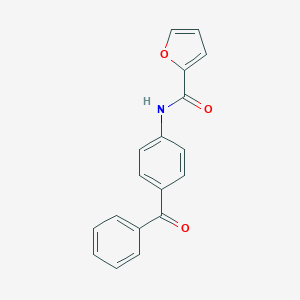
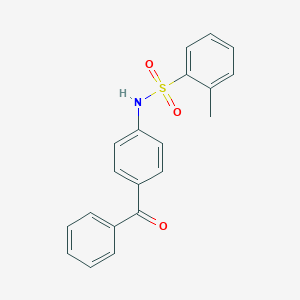
![2-Methyl-5-{[(2-methylphenyl)sulfonyl]amino}phenyl2-methylbenzenesulfonate](/img/structure/B310166.png)
